The synthesis of 1-(Isopropylamino)-3-(2-(2-methoxyethyl)phenoxy)propan-2-ol involves a multi-step process starting from 2-(2-hydroxyphenyl)acetic acid. The synthesis includes the following key steps:
The molecular structure of 1-(Isopropylamino)-3-(2-(2-methoxyethyl)phenoxy)propan-2-ol has been characterized using techniques such as single-crystal X-ray diffraction and differential scanning calorimetry. The structure features:
The InChI key for this compound is RQZBCLSVVDPFIC-UHFFFAOYSA-N, which provides a unique identifier for chemical databases .
1-(Isopropylamino)-3-(2-(2-methoxyethyl)phenoxy)propan-2-ol participates in various chemical reactions typical for beta-blockers:
These reactions are significant for understanding its metabolic pathways and potential interactions with other compounds in therapeutic contexts .
The mechanism of action of 1-(Isopropylamino)-3-(2-(2-methoxyethyl)phenoxy)propan-2-ol primarily involves selective inhibition of beta-adrenergic receptors:
This mechanism underscores its therapeutic efficacy in managing cardiovascular diseases .
The physical properties of 1-(Isopropylamino)-3-(2-(2-methoxyethyl)phenoxy)propan-2-ol include:
Chemical properties include:
These properties are crucial for its formulation in pharmaceutical applications .
The primary applications of 1-(Isopropylamino)-3-(2-(2-methoxyethyl)phenoxy)propan-2-ol are in pharmacology:
The ongoing research into its pharmacological effects continues to reveal additional therapeutic potentials beyond its initial applications .
Metoprolol is chemically designated as (±)-1-(Isopropylamino)-3-[4-(2-methoxyethyl)phenoxy]propan-2-ol, reflecting its racemic nature and functional groups. The core structure comprises a para-substituted phenoxy ring linked to a propan-2-ol chain terminated by an isopropylamino group. Its molecular formula is C₁₅H₂₅NO₃, with a molar mass of 267.36 g/mol. The compound exists as a white crystalline powder, highly soluble in water, alcohols, and chlorinated solvents but insoluble in non-polar media like ether [6].
Table 1: Nomenclature and Identifiers of Metoprolol
System | Identifier |
---|---|
IUPAC Name | (±)-1-(Isopropylamino)-3-[4-(2-methoxyethyl)phenoxy]propan-2-ol |
Synonyms | Metoprolol base; Lopressor (brand); CGP 2175 |
CAS Registry Number | 56392-17-7 (tartrate salt); 37350-58-6 (free base) |
Molecular Formula | C₁₅H₂₅NO₃ |
Beilstein/Gmelin | 4088731 |
The tartrate salt (C₁₅H₂₅NO₃·C₄H₆O₆, CAS 56392-17-7) forms a 1:1 complex where the acidic tartrate counterion enhances stability and crystallinity. This salt exhibits distinct solid-state packing dominated by O–H···N/N···H–O hydrogen bonds between protonated amine and hydroxyl groups, as confirmed by X-ray diffraction [7]. Its pKa is approximately 9.68, indicating predominant protonation at physiological pH, which influences receptor binding and pharmacokinetics [6].
Metoprolol shares the aryloxypropanolamine backbone characteristic of classical β-blockers: a lipophilic aryl group (para-substituted phenyl), an ethylene linker, and a hydrophilic ethanolamine moiety with a secondary isopropylamine. The para-(2-methoxyethyl) substituent on the aromatic ring confers β₁-cardioselectivity, distinguishing it from non-selective antagonists like propranolol. This structural motif minimizes blockade of β₂-adrenoreceptors in bronchial and vascular smooth muscle, reducing respiratory side effects [5].
Crystallographic analyses reveal that the free base adopts an all-trans conformation in the solid state. The side arm extends linearly, stabilized by intramolecular hydrogen bonding between the amino group and the ether oxygen of the methoxyethyl chain. This conformation optimizes interactions with the β₁-adrenergic receptor’s active site. Comparative studies with betaxolol (another cardioselective β-blocker) show analogous molecular packing dominated by O–H···N hydrogen-bonded chains, though lattice thermal expansion behaviors differ [7].
Table 2: Structural Features of Metoprolol vs. Representative β-Blockers
Feature | Metoprolol | Propranolol (Non-selective) | Betaxolol (Cardioselective) |
---|---|---|---|
Aryl Group | p-(2-Methoxyethyl)phenoxy | 1-Naphthyloxy | Cyclopropylmethoxyphenoxy |
Ethanolamine Chain | -O-CH₂-CH(OH)-CH₂-NHCH(CH₃)₂ | -O-CH₂-CH(OH)-CH₂-NHCH(CH₃)₂ | -O-CH₂-CH(OH)-CH₂-NHCH(CH₃)₂ |
β₁-Selectivity | High | Low | High |
Crystal Packing | O–H···N H-bonded chains | Layered π-stacking | Isotropic H-bonded networks |
The methoxyethyl group enhances solubility and moderates membrane permeability, aligning metoprolol with Biopharmaceutics Classification System (BCS) Class I (high solubility/permeability). This property underpins its versatility in immediate-release (tartrate) and extended-release (succinate/fumarate) formulations [7]. Impurity profiling identifies key polar degradants like EP Impurities M and N—non-chromophoric α-hydroxyamines requiring specialized analytical methods such as hydrophilic interaction chromatography (HILIC) coupled with charged aerosol detection for quantification [3].
Metoprolol’s synthesis emerged from systematic structure-activity relationship (SAR) studies by Novartis (then Ciba-Geigy) in the 1960s–1970s, targeting β₁-receptor subtype specificity. Researchers modified the aryl domain of the prototypical β-blocker pronethalol, replacing naphthalene with a substituted phenyl ring. The methoxyethyl group was identified as optimal for balancing selectivity, potency, and pharmacokinetics. This innovation culminated in the free base’s patenting and subsequent development of the tartrate salt for clinical use [5].
Regulatory approval milestones include:
Table 3: Historical Milestones in Metoprolol Development
Year | Event | Significance |
---|---|---|
1978 | Tartrate salt (Lopressor®) approved in the USA | First cardioselective β-blocker for hypertension/angina |
1980s | Landmark MI trials (e.g., Gothenburg Trial) | Demonstrated 36% mortality reduction post-MI |
1992 | Succinate salt (Toprol-XL®) approved | Enabled once-daily dosing via osmotic release technology |
2006 | Generic succinate formulations introduced | Reduced healthcare costs |
The synthesis route established early involved:
Patent litigations, notably between AstraZeneca (Toprol-XL®) and generic manufacturers, highlighted the commercial and therapeutic significance of salt engineering in extending drug lifecycle management [5].
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.:
CAS No.: 1242240-30-7